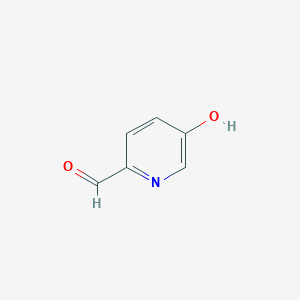

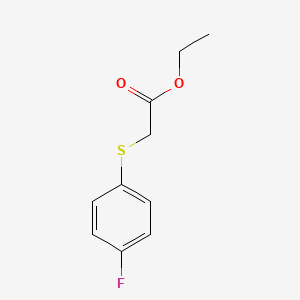

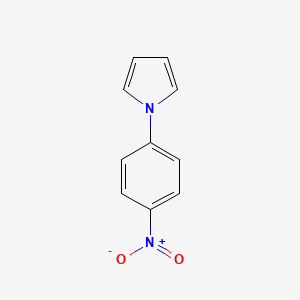

![molecular formula C9H6N2O3 B1296339 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 34662-58-3](/img/structure/B1296339.png)

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Übersicht

Beschreibung

“4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” is a chemical compound that has been studied for its potential applications in various fields . It is a part of the metal chelation motif and has been synthesized and evaluated for its in vitro anti-HIV-1 activity .

Synthesis Analysis

The synthesis of “4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” derivatives has been investigated via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .

Molecular Structure Analysis

The molecular structure of “4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” involves a keto oxygen atom at position C-4 and a nitrogen atom of the thiadiazole or oxadiazole ring moiety .

Chemical Reactions Analysis

The chemical reactions of “4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” involve reversible formation of host-guest complexes with substrates through non-covalent bonding .

Wissenschaftliche Forschungsanwendungen

Application 1: Anti-HIV-1 Agents

- Summary of the Application : A new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives were synthesized and evaluated for their in vitro anti-HIV-1 activity .

- Methods of Application : The compounds were synthesized and then tested for their inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures .

- Results or Outcomes : Most of the tested compounds displayed moderate inhibitory properties against HIV-1 virus. Compounds 11e and 11b exhibited the highest activity among the synthesized compounds with an inhibition rate of 51% and 48% at a concentration of 100 μM, respectively .

Application 2: Synthesis of 4-Oxo-pyrido[1,2-a]Pyrimidine-3-Carbonitrile

- Summary of the Application : Supramolecular β-cyclodextrin was used as a highly efficient, biodegradable, and reusable catalyst for the synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives .

- Methods of Application : The synthesis was carried out via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication .

- Results or Outcomes : This procedure has the advantages of good yields, easy work-up, and environmentally friendly character .

Application 3: Analgesic Activity

- Summary of the Application : The compound 2-hydroxy-8-methyl-4-oxo-N(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, a derivative of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, has been identified as a powerful analgesic .

- Methods of Application : The compound was synthesized and then tested for its analgesic properties .

- Results or Outcomes : The compound was found to be the most powerful analgesic in the study group .

Application 4: Anticancer Activity

- Summary of the Application : Thiazolopyrimidine derivatives of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid have been studied for their anticancer activity .

- Methods of Application : The compounds were synthesized and then tested against human cancer cell lines and primary CLL cells .

- Results or Outcomes : The compound 16 displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

Application 5: Antibacterial Activity

- Summary of the Application : The 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives were synthesized and evaluated for their in vitro antibacterial activity against four bacterial strains .

- Methods of Application : The compounds were synthesized and then tested for their antibacterial properties .

- Results or Outcomes : The synthesized derivatives showed good yields and easy work-up, making them environmentally friendly .

Application 6: Inhibitor of Mitotic Kinesin

- Summary of the Application : Monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin, has been synthesized using Lewis acid promoter, Yb (OTf)3 .

- Methods of Application : The compound was synthesized using Lewis acid promoter, Yb (OTf)3 .

- Results or Outcomes : Monastrol has shown potential as a chemotherapeutic for cancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHFAYBPBVHKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303121 | |

| Record name | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |

CAS RN |

34662-58-3 | |

| Record name | 34662-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1296258.png)

![6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1296263.png)

![1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1296275.png)

![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)